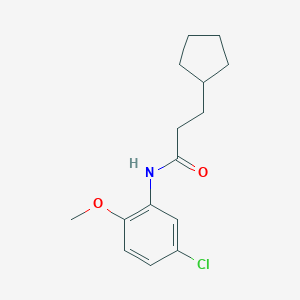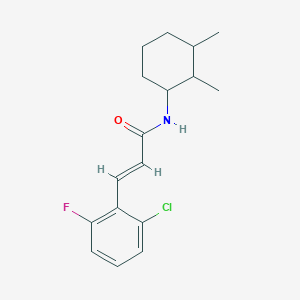![molecular formula C14H15NO3S2 B458392 METHYL 5'-(2-METHYLPROPANAMIDO)-[2,3'-BITHIOPHENE]-4'-CARBOXYLATE](/img/structure/B458392.png)
METHYL 5'-(2-METHYLPROPANAMIDO)-[2,3'-BITHIOPHENE]-4'-CARBOXYLATE
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 2-(isobutyrylamino)-2’,4-bithiophene-3-carboxylate is an organic compound that belongs to the class of thiophene derivatives Thiophenes are sulfur-containing heterocycles that are widely used in organic synthesis and materials science due to their unique electronic properties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(isobutyrylamino)-2’,4-bithiophene-3-carboxylate typically involves the following steps:
Formation of the Bithiophene Core: The bithiophene core can be synthesized through a coupling reaction of two thiophene units.
Introduction of the Isobutyrylamino Group: The isobutyrylamino group can be introduced through an amide formation reaction.
Esterification: The final step involves the esterification of the carboxylic acid group with methanol in the presence of an acid catalyst such as sulfuric acid.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for the coupling and esterification reactions, as well as advanced purification techniques such as recrystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 2-(isobutyrylamino)-2’,4-bithiophene-3-carboxylate can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.
Reduction: Lithium aluminum hydride, tetrahydrofuran as solvent.
Substitution: Halogens (e.g., bromine), Lewis acids (e.g., aluminum chloride).
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Halogenated thiophenes, alkylated thiophenes.
Wissenschaftliche Forschungsanwendungen
Methyl 2-(isobutyrylamino)-2’,4-bithiophene-3-carboxylate has several scientific research applications:
Wirkmechanismus
The mechanism of action of Methyl 2-(isobutyrylamino)-2’,4-bithiophene-3-carboxylate involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and receptors involved in various biological processes, such as kinases and G-protein coupled receptors.
Pathways Involved: It can modulate signaling pathways related to cell proliferation, apoptosis, and inflammation, making it a potential candidate for anticancer and anti-inflammatory therapies.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Isobutyric Acid: A carboxylic acid with a similar isobutyryl group but lacks the thiophene rings.
Thiophene-2-carboxylic Acid: Contains the thiophene ring but lacks the isobutyrylamino group.
Uniqueness
Methyl 2-(isobutyrylamino)-2’,4-bithiophene-3-carboxylate is unique due to the combination of the isobutyrylamino group and the bithiophene core. This unique structure imparts distinct electronic properties and biological activities, making it a valuable compound for various applications in research and industry.
Eigenschaften
Molekularformel |
C14H15NO3S2 |
|---|---|
Molekulargewicht |
309.4g/mol |
IUPAC-Name |
methyl 2-(2-methylpropanoylamino)-4-thiophen-2-ylthiophene-3-carboxylate |
InChI |
InChI=1S/C14H15NO3S2/c1-8(2)12(16)15-13-11(14(17)18-3)9(7-20-13)10-5-4-6-19-10/h4-8H,1-3H3,(H,15,16) |
InChI-Schlüssel |
IALUSSYUXRORCP-UHFFFAOYSA-N |
SMILES |
CC(C)C(=O)NC1=C(C(=CS1)C2=CC=CS2)C(=O)OC |
Kanonische SMILES |
CC(C)C(=O)NC1=C(C(=CS1)C2=CC=CS2)C(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Ethyl 2-{[2-(2,5-dichlorophenoxy)propanoyl]amino}-4,5-dimethyl-3-thiophenecarboxylate](/img/structure/B458309.png)
![5-chloro-2-nitro-N-[3-(4-morpholinyl)propyl]benzamide](/img/structure/B458310.png)
![N-[3-cyano-6-(2-methylbutan-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-2-(3,5-dimethylphenoxy)acetamide](/img/structure/B458311.png)

![Propyl 4-(4-tert-butylphenyl)-2-[(3-cyclopentylpropanoyl)amino]-5-methyl-3-thiophenecarboxylate](/img/structure/B458314.png)


![Ethyl 2-{[3-(1,3-benzodioxol-5-yl)acryloyl]amino}-4-(4-methylphenyl)-3-thiophenecarboxylate](/img/structure/B458321.png)
![N-[3-cyano-4-(4-ethylphenyl)-5-methyl-2-thienyl]octanamide](/img/structure/B458322.png)
![N-[2-(1-cyclohexen-1-yl)ethyl]-1-naphthamide](/img/structure/B458323.png)

![N-[3-carbamoyl-6-(2-methylbutan-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-2-(2-methylphenyl)quinoline-4-carboxamide](/img/structure/B458326.png)
![Isopropyl 2-[(1-benzothien-3-ylcarbonyl)amino]-5-[(2-methoxyanilino)carbonyl]-4-methyl-3-thiophenecarboxylate](/img/structure/B458329.png)

